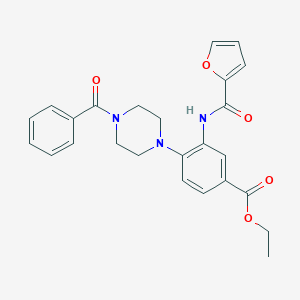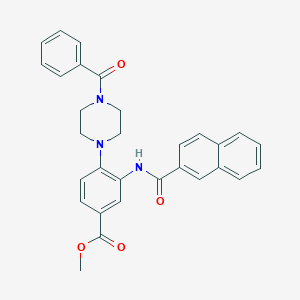
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE is a complex organic compound that features a combination of benzoyl, piperazine, furan, and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-benzoylpiperazine and furan-2-carbonyl chloride. These intermediates are then reacted with ethyl 3-aminobenzoate under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a pharmaceutical agent due to its unique structural features.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-benzylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate
- Ethyl 4-(4-phenylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate
Uniqueness
ETHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-(FURAN-2-AMIDO)BENZOATE is unique due to the specific combination of functional groups and the resulting structural properties
Properties
Molecular Formula |
C25H25N3O5 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
ethyl 4-(4-benzoylpiperazin-1-yl)-3-(furan-2-carbonylamino)benzoate |
InChI |
InChI=1S/C25H25N3O5/c1-2-32-25(31)19-10-11-21(20(17-19)26-23(29)22-9-6-16-33-22)27-12-14-28(15-13-27)24(30)18-7-4-3-5-8-18/h3-11,16-17H,2,12-15H2,1H3,(H,26,29) |
InChI Key |
RESXEJDJNAZXQJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-propoxybenzoyl)amino]benzoate](/img/structure/B250832.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(4-ethylbenzoyl)amino]benzoate](/img/structure/B250836.png)
![N-[6-(2-furoylamino)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B250839.png)

![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250843.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B250844.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250845.png)
![Methyl 5-{[(2,4-dimethylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B250847.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B250850.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B250851.png)
![Propyl 5-[(3-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250852.png)
![Ethyl 4-(4-benzoyl-1-piperazinyl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B250853.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B250854.png)
![Methyl 5-[(4-bromobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250856.png)
